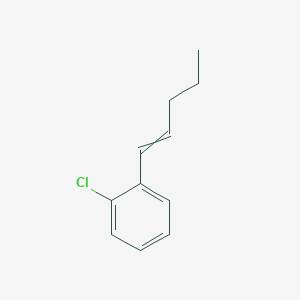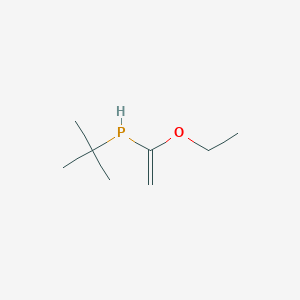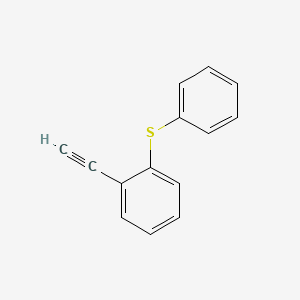
1-Ethynyl-2-(phenylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-2-(phenylsulfanyl)benzene is an organic compound that features both an ethynyl group and a phenylsulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process often includes steps such as halogenation, followed by coupling reactions to introduce the ethynyl and phenylsulfanyl groups .
化学反応の分析
Types of Reactions
1-Ethynyl-2-(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, followed by coupling reactions with palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
1-Ethynyl-2-(phenylsulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Ethynyl-2-(phenylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ethynyl group can participate in cyclization reactions, while the phenylsulfanyl group can interact with sulfur-containing biomolecules .
類似化合物との比較
Similar Compounds
1-Methyl-2-(phenylsulfanyl)benzene: Similar structure but with a methyl group instead of an ethynyl group.
1-Ethynyl-2-fluorobenzene: Features a fluorine atom instead of a phenylsulfanyl group.
特性
CAS番号 |
143392-32-9 |
|---|---|
分子式 |
C14H10S |
分子量 |
210.30 g/mol |
IUPAC名 |
1-ethynyl-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C14H10S/c1-2-12-8-6-7-11-14(12)15-13-9-4-3-5-10-13/h1,3-11H |
InChIキー |
VFWOBYZILQWRRK-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC=C1SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)


![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
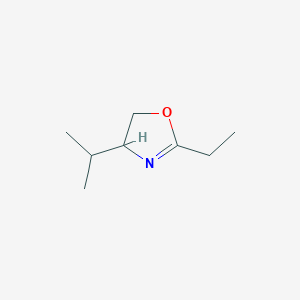
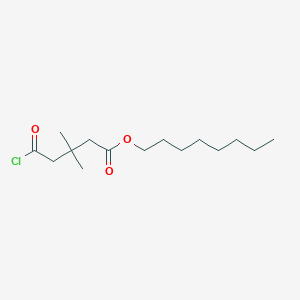
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)

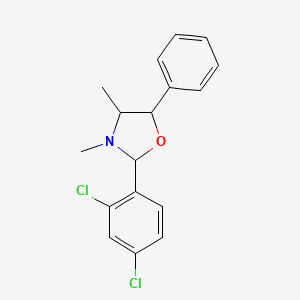
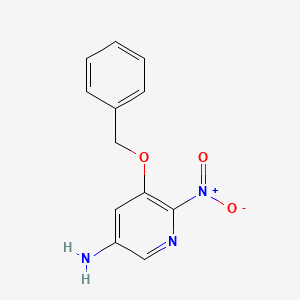
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
